![molecular formula C17H18ClN3O2 B5666113 1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine](/img/structure/B5666113.png)
1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine and related compounds typically involves multiple steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, in the synthesis of 1-(2,3-dichlorophenyl)piperazine, a similar compound, the process begins with 2,6-dichloro-nitrobenzene and piperazine and achieves a total yield of around 48.2% (Quan, 2006).
Molecular Structure Analysis
Molecular structure characterization typically involves techniques like IR (Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance). These methods confirm the structural composition of compounds such as 1-(2,3-dichlorophenyl)piperazine, a structurally similar compound (Li Ning-wei, 2005).
Chemical Reactions and Properties
Physical Properties Analysis
Physical properties such as crystal packing, molecular conformations, and interactions within the crystal structure of compounds like 1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine derivatives can be elucidated through crystallography. For instance, a study on 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride describes the formation of specific crystal structures and interactions (S. Mai, 2005).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interactions with other compounds are fundamental aspects of 1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine. Studies on similar compounds have shown that modifications in the molecular structure can significantly affect these properties, as seen in the synthesis and biological evaluation of related compounds (L.-Y. Chen et al., 2021).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-4-2-5-16(12-15)20-9-7-19(8-10-20)13-14-3-1-6-17(11-14)21(22)23/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVLWHSKKJBNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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